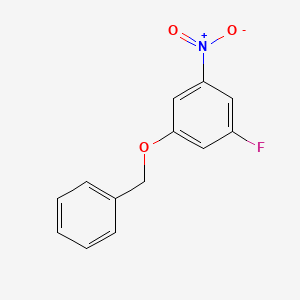

1-(Benzyloxy)-3-fluoro-5-nitrobenzene

Description

1-(Benzyloxy)-3-fluoro-5-nitrobenzene is an organic compound characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzene ring

Properties

IUPAC Name |

1-fluoro-3-nitro-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOUQAOYGUHIEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, fluorine, and nitro groups onto the benzene ring. One common method involves the following steps:

Nitration: The nitration of benzene to introduce the nitro group.

Benzylation: The protection of the hydroxyl group by converting it to a benzyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The benzyloxy group can be removed through hydrogenolysis.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenolysis.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Reduction of the nitro group: Produces 1-(Benzyloxy)-3-fluoro-5-aminobenzene.

Hydrogenolysis of the benzyloxy group: Produces 3-fluoro-5-nitrophenol.

Scientific Research Applications

Biological Applications

1-(Benzyloxy)-3-fluoro-5-nitrobenzene has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Below are some notable applications:

Anticancer Activity

Research indicates that compounds containing nitro and fluoro substituents can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the nitro group is thought to enhance its cytotoxicity due to the generation of reactive oxygen species (ROS) within cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer progression and inflammatory responses. For example, it may inhibit specific kinases or phosphatases that play crucial roles in cell signaling pathways associated with tumor growth and metastasis.

Material Science Applications

In addition to biological applications, this compound has implications in material science:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance charge transport properties in these devices.

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive to modify the properties of polymers. Its incorporation can improve thermal stability and mechanical strength, making it valuable in producing high-performance materials.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Anticancer Studies : A study investigating its effects on breast cancer cell lines reported an IC value significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy.

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Property | Details |

|---|---|

| Chemical Formula | CHFNO |

| Synthesis Method | Reaction with benzyl alcohol under basic conditions |

| Anticancer Activity | Significant growth inhibition in various cancer cell lines |

| Antimicrobial Activity | Effective against certain bacterial strains |

| Enzyme Inhibition | Potential inhibitor of kinases/phosphatases |

| Material Science Use | Applications in OLEDs and polymer modifications |

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

1-(Benzyloxy)-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.

1-(Benzyloxy)-3-chloro-5-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine.

1-(Benzyloxy)-3-fluoro-5-aminobenzene: Similar structure but with an amino group instead of a nitro group.

Biological Activity

1-(Benzyloxy)-3-fluoro-5-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available information regarding its biological activity, including relevant case studies, research findings, and comparative analyses.

The mechanism of action for this compound involves its interaction with biological targets, notably through the nitro group which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular macromolecules, leading to cytotoxic effects in certain cancer cell lines. Additionally, the presence of the benzyloxy group enhances lipophilicity, facilitating membrane penetration and increasing bioactivity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit significant activity against various bacterial strains. The presence of the nitro group is crucial for this activity, as it is known to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For example, one study demonstrated that derivatives of nitroaromatic compounds can inhibit cancer cell proliferation with IC50 values ranging from 10 to 50 µM .

Study 1: Antimicrobial Efficacy

A study conducted on a series of nitrobenzene derivatives, including this compound, revealed that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL depending on the bacterial strain tested .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The observed IC50 was approximately 25 µM, indicating a moderate level of potency compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Nitro group, benzyloxy substituent | 4 - 32 | ~25 |

| Nitrobenzene Derivative A | No benzyloxy group | 8 - 64 | ~30 |

| Nitrobenzene Derivative B | Additional halogen substitution | 16 - 48 | ~20 |

This table illustrates that while the presence of the benzyloxy group enhances both antimicrobial and anticancer activities, other structural modifications can influence potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.